(1,3-Dioxolan-2-ylmethyl)magnesium bromide

Catalog No.
S1501308
CAS No.
180675-22-3
M.F
C4H7BrMgO2
M. Wt
191.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,3-Dioxolan-2-ylmethyl)magnesium bromide

CAS Number

180675-22-3

Product Name

(1,3-Dioxolan-2-ylmethyl)magnesium bromide

IUPAC Name

magnesium;2-methanidyl-1,3-dioxolane;bromide

Molecular Formula

C4H7BrMgO2

Molecular Weight

191.31 g/mol

InChI

InChI=1S/C4H7O2.BrH.Mg/c1-4-5-2-3-6-4;;/h4H,1-3H2;1H;/q-1;;+2/p-1

InChI Key

IERSPCAGKAOLSQ-UHFFFAOYSA-M

SMILES

[CH2-]C1OCCO1.[Mg+2].[Br-]

Canonical SMILES

[CH2-]C1OCCO1.[Mg+2].[Br-]

Radiopharmaceutical Synthesis

One prominent application of MeOMgBr lies in the production of radiopharmaceuticals, specifically 3-[11C]-propionaldehyde. This radiolabeled compound serves as a crucial intermediate for synthesizing [11C]SN-38, a radiotracer used in positron emission tomography (PET) imaging for cancer diagnosis and treatment monitoring. The presence of the 11C isotope allows researchers to track the distribution and metabolism of SN-38, a potent anticancer drug, within the body. []

Synthesis of Unsaturated Nucleosides

MeOMgBr also plays a role in the synthesis of unsaturated nucleosides, essential components of RNA and DNA. By reacting with D-glyceraldehyde, MeOMgBr facilitates the formation of 1-[(S)-2,2-Dimethyl-(1,3)-dioxolan-4-yl]-4-(1,3-dioxolan2-yl)-2-ol, a crucial intermediate for the synthesis of various unsaturated nucleosides. These modified nucleosides possess potential therapeutic applications due to their ability to modulate biological processes. []

Total Synthesis of Natural Products

The versatility of MeOMgBr extends to the total synthesis of complex natural products. In the total synthesis of spirovibsanin A, a bioactive molecule with potential anti-inflammatory properties, MeOMgBr is employed to generate a bicyclo carboxylate intermediate. This intermediate serves as a building block for constructing the final structure of spirovibsanin A, contributing to the understanding of its biosynthesis and potential therapeutic applications. []

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is an organomagnesium compound classified as a Grignard reagent, with the molecular formula C4_4H7_7BrMgO2_2 and a molecular weight of 191.31 g/mol. This compound features a dioxolane ring, which contributes to its unique reactivity and stability. It is primarily used in organic synthesis for various applications, particularly in the preparation of complex organic molecules .

As a Grignard reagent, (1,3-dioxolan-2-ylmethyl)magnesium bromide is highly reactive towards electrophiles. Notable reactions include:

  • Formation of Aldehydes: It can react with carbonyl compounds to form alcohols. For example, it can be used to synthesize 3-[11C^{11}C]-Propionaldehyde, an important precursor in radiolabeled compound synthesis .
  • Synthesis of Nucleosides: When reacted with D-glyceraldehyde, it yields 1-[(S)-2,2-Dimethyl-(1,3)-dioxolan-4-yl]-4-(1,3-dioxolan-2-yl)-2-ol, which is further utilized in synthesizing unsaturated nucleosides .
  • Total Synthesis

(1,3-Dioxolan-2-ylmethyl)magnesium bromide can be synthesized through the following methods:

  • Grignard Reaction: The compound is typically prepared by reacting magnesium turnings with (1,3-dioxolan-2-ylmethyl) bromide in anhydrous ether or tetrahydrofuran (THF). This reaction must be conducted under an inert atmosphere to prevent moisture interference.

    Reaction:
    Mg+R BrR MgBr\text{Mg}+\text{R Br}\rightarrow \text{R MgBr}
  • Solvent Considerations: THF is commonly used due to its ability to solvate magnesium and stabilize the Grignard reagent. Solutions are often prepared at concentrations ranging from 0.5 M to 1 M for practical use .

The primary applications of (1,3-dioxolan-2-ylmethyl)magnesium bromide include:

  • Organic Synthesis: Used as a versatile reagent for constructing complex organic molecules.
  • Radiochemistry: Important in synthesizing radiolabeled compounds for imaging and research purposes.
  • Pharmaceutical Development: Potentially useful in synthesizing nucleosides and other pharmaceuticals due to its reactivity with electrophiles .

Several compounds share structural or functional similarities with (1,3-dioxolan-2-ylmethyl)magnesium bromide. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
Ethylmagnesium bromideGrignard ReagentMore commonly used; less sterically hindered
Benzylmagnesium chlorideGrignard ReagentAromatic group enhances reactivity towards electrophiles
Cyclopentylmagnesium bromideGrignard ReagentCyclic structure may influence steric effects
(2-Methoxyethyl)magnesium bromideGrignard ReagentEther functionality may alter solubility and reactivity

(1,3-Dioxolan-2-ylmethyl)magnesium bromide stands out due to its dioxolane structure that allows for unique reactivity patterns not present in simpler alkyl or aryl Grignard reagents .

(1,3-Dioxolan-2-ylmethyl)magnesium bromide is an organometallic compound with the molecular formula C₄H₇BrMgO₂ and a molecular weight of 191.31 g/mol. The compound features a five-membered dioxolane ring with a magnesium-carbon bond, which contributes to its distinctive reactivity patterns in organic synthesis.

Physical and Chemical Properties

The compound is typically available as a solution and exhibits the following properties:

PropertyValueReference
Molecular FormulaC₄H₇BrMgO₂
Molecular Weight191.31 g/mol
CAS Number180675-22-3
Boiling Point65-67°C (760 mmHg)
Density0.938 g/mL at 25°C
Physical FormSolution (typically in THF)
AppearanceLight yellow to brown solution (may develop turbidity or precipitate)

The compound contains a magnesium-carbon bond that renders it highly reactive toward electrophiles. The presence of the dioxolane ring introduces unique steric and electronic properties that influence its reactivity profile compared to simpler Grignard reagents.

Hydrogen Bond Acceptor Count

4

Exact Mass

189.94798 g/mol

Monoisotopic Mass

189.94798 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-15

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